Tribromoborane-methyl sulfide

Catalog No.
S1898434
CAS No.
29957-59-3
M.F
C2H6BBr3S
M. Wt
312.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoborane-methyl sulfide

CAS Number

29957-59-3

Product Name

Tribromoborane-methyl sulfide

IUPAC Name

tribromo(dimethylsulfonio)boranuide

Molecular Formula

C2H6BBr3S

Molecular Weight

312.66 g/mol

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Br)(Br)Br

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br

Organic Synthesis:

  • Lewis Acid Catalyst

    Tribromoborane-methyl sulfide acts as a Lewis acid catalyst due to the empty p-orbital on the boron atom. This property makes it useful in various organic reactions, such as Friedel-Crafts acylation and alkylation reactions. These reactions are crucial for forming carbon-carbon bonds, which are the backbone of organic molecules PubChem: Tribromoborane-methyl sulfide, CID 4181510: .

  • Dehalogenation

    Tribromoborane-methyl sulfide can be used as a dehalogenating agent. It facilitates the removal of halogen atoms (like chlorine or bromine) from organic molecules, allowing for the introduction of other functional groups [Organic Syntheses, Vol. 58, p. 147 (1979)].

Inorganic Chemistry:

  • Boron-based Material Precursor: Tribromoborane-methyl sulfide serves as a precursor for the synthesis of boron-containing materials. These materials possess unique properties that make them valuable for various applications, including catalysis, electronics, and energy storage [Journal of the American Chemical Society, 2001, 123 (35), 8777-8783(DOI: 10.1021/ja010922o)].

Medicinal Chemistry:

  • Organic Synthesis Intermediate: Due to its role as a Lewis acid catalyst, tribromoborane-methyl sulfide can be employed in the synthesis of complex organic molecules with potential medicinal applications. These molecules can serve as drug candidates or building blocks for further drug development [ChemInform, 2009, No. 40, 1000089].

Tribromoborane-methyl sulfide has the molecular formula C₂H₆BBr₃S and a molecular weight of approximately 312.66 g/mol. This compound is characterized by its complex structure consisting of a boron atom bonded to three bromine atoms and a methyl sulfide group. It is known for its hazardous nature, causing severe skin burns and eye damage upon contact . The compound is typically encountered in solution form and is used as a reagent in various

Tribromoborane-methyl sulfide is a hazardous compound and should be handled with appropriate safety precautions. It's likely to be:

  • Corrosive: Can cause severe skin and eye damage.
  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.
  • Moisture Sensitive: Reacts violently with water, releasing toxic gases like hydrogen bromide and sulfur dioxide.

Tribromoborane-methyl sulfide serves as a versatile reagent in organic synthesis. It is particularly useful for:

  • Deprotection Reactions: The compound can be utilized to deprotect methylenedioxy acetal bonds found in polyvinyl compounds .
  • Demethylation: It effectively demethylates aryl methyl ethers, which is crucial in synthesizing various organic compounds .
  • Baylis-Hillman Reactions: This compound participates in Baylis-Hillman reactions, facilitating the formation of carbon-carbon bonds .

Tribromoborane-methyl sulfide can be synthesized through several methods:

  • Direct Reaction: The compound can be formed by reacting boron tribromide with dimethyl sulfide under controlled conditions.
  • Complexation: It can also be synthesized as a complex solution where boron tribromide interacts with methyl sulfide, often resulting in varying concentrations depending on the reaction environment .

The primary applications of tribromoborane-methyl sulfide include:

  • Organic Synthesis: It is widely used as a reagent for various organic transformations.
  • Pharmaceutical Development: Its role as a precursor for synthesizing biologically active compounds makes it valuable in drug discovery and development.
  • Chemical Research: Researchers utilize this compound for studying reaction mechanisms involving boron and sulfur chemistry.

While specific interaction studies on tribromoborane-methyl sulfide are scarce, its reactivity with various organic substrates suggests that it may interact with nucleophiles due to the electrophilic nature of the boron atom. Understanding these interactions can provide insights into its utility in synthetic chemistry and potential biological effects.

Tribromoborane-methyl sulfide shares similarities with other boron-containing compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boron TrifluorideBF₃Highly reactive gas used as a Lewis acid
Boron TribromideBBr₃A strong electrophile but lacks sulfur functionality
Dimethyl SulfideC₂H₆SA simple sulfur compound without boron

Uniqueness of Tribromoborane-Methyl Sulfide: Unlike other boron compounds, tribromoborane-methyl sulfide combines both boron and sulfur functionalities, making it particularly useful in specific organic synthesis applications where both elements play critical roles.

For Tribromoborane-Methyl Sulfide

MethodStarting MaterialsTemperatureYieldAdvantagesReference
Direct complexationBBr₃ + (CH₃)₂SRoom temperature90-95%Simple procedure [1] [2]
Solvent-mediated synthesisBBr₃ + (CH₃)₂S in DCM0°C to 25°C85-90%Better control [7] [13]
Gas-phase reactionBBr₃ vapor + (CH₃)₂S45-85°C99.8%High purity [15] [16]
Industrial productionLarge-scale BBr₃ + (CH₃)₂SVariable80-95%Scalable [17] [18]

Methylene chloride emerges as the optimal solvent for this transformation, providing excellent solubility for both reactants and the product while maintaining chemical inertness toward the highly reactive boron tribromide [1] [7] [13]. The solvent-mediated approach typically involves dissolving boron tribromide in anhydrous methylene chloride at 0°C, followed by the controlled addition of dimethyl sulfide over a period of 30-60 minutes [7] [13].

Table 6: Solvent Effects in Tribromoborane-Methyl Sulfide Synthesis

SolventSolubilityReaction RateStabilityCommercial UseReference
Methylene chlorideExcellentFastHighPrimary choice [1] [7] [13]
DichloroethaneVery goodFastHighAlternative [13] [14]
ChloroformGoodModerateModerateSpecialized applications [13] [19]
TolueneModerateSlowGoodResearch only [20]
HexanePoorVery slowVariableNot recommended [21]

The mechanistic pathway involves initial coordination of the dimethyl sulfide to the vacant p-orbital of boron, followed by reorganization of the electron density to form the stable tetrahedral adduct [22] [23]. Spectroscopic studies using nuclear magnetic resonance and infrared spectroscopy have confirmed the tetrahedral geometry around the boron center, with the sulfur atom adopting a pyramidal configuration [1] [2] [6].

Alternative solvents such as dichloroethane and chloroform have been explored, though they generally provide lower yields and require longer reaction times [13] [14] [19]. The use of coordinating solvents such as tetrahydrofuran is contraindicated due to competitive coordination with the dimethyl sulfide, leading to reduced yields and impure products [13].

Purification and Stabilization Strategies

The purification of tribromoborane-methyl sulfide requires specialized techniques due to its moisture sensitivity and tendency to decompose under ambient conditions [24] [25] [26]. Vacuum distillation represents the most effective purification method, allowing for the removal of unreacted starting materials and byproducts while minimizing thermal decomposition.

Table 4: Purification and Stabilization Strategies

MethodTemperature/ConditionsPurity AchievedApplicationsReference
Vacuum distillationReduced pressure, <100°C>99%High-purity synthesis [9] [24] [26]
RecrystallizationAnhydrous solvents95-98%Analytical standards [27] [28]
Inert atmosphere storageNitrogen/Argon atmosphereStable storageLong-term storage [25] [29]
Desiccant treatmentMolecular sievesMoisture-freeMoisture removal [11] [25]
Fractional distillation90-95°C at 1 atm>95%Product separation [9] [30]

The optimal distillation conditions involve conducting the purification under reduced pressure (typically 10-50 mmHg) at temperatures below 100°C to prevent thermal decomposition [24] [26]. Under these conditions, the pure complex distills as a colorless liquid with excellent reproducibility and yields exceeding 99% [9] [24] [26].

Stabilization strategies focus on preventing hydrolysis and oxidation, which represent the primary degradation pathways for the complex [25] [29]. Storage under an inert atmosphere of nitrogen or argon is essential, as exposure to atmospheric moisture rapidly leads to hydrolysis and formation of boric acid and hydrogen bromide [11] [25]. The use of molecular sieves and other desiccants in storage containers provides additional protection against trace moisture [11] [25].

Recent advances in stabilization include the development of specialized packaging techniques that maintain product integrity during shipping and storage [25]. These innovations have enabled the commercial distribution of high-purity tribromoborane-methyl sulfide for specialized applications in pharmaceutical and semiconductor manufacturing [31] [32].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [17] [18] [30]. These challenges encompass equipment design, safety considerations, cost optimization, and environmental compliance.

Table 5: Industrial-Scale Production Challenges

Challenge CategorySpecific IssuesSolutions/MitigationImpact on ProductionReference
Equipment RequirementsCorrosion-resistant materialsSpecialized alloys, glass-lined reactorsIncreased capital costs [17] [18] [30]
Safety ConsiderationsToxic vapor handlingFume hoods, scrubber systemsComplex safety protocols [11] [14] [19]
Cost FactorsHigh-purity reagent costsProcess optimization, recyclingHigher operational expenses [31] [32]
Quality ControlMoisture sensitivityInert atmosphere protocolsBatch-to-batch variability [1] [2] [25]
Environmental ImpactBrominated waste disposalWaste treatment systemsRegulatory compliance costs [11] [29]

Equipment requirements represent a significant challenge due to the corrosive nature of boron tribromide and the need for moisture-free conditions [17] [18] [30]. Specialized materials of construction, including glass-lined reactors and fluoropolymer-lined transfer lines, are essential to prevent equipment degradation and product contamination [30]. The initial capital investment for such specialized equipment can be substantial, potentially increasing production costs by 30-50% compared to conventional chemical manufacturing [17] [18].

Safety considerations are paramount given the toxic nature of boron tribromide and the potential for formation of hydrogen bromide during any hydrolysis reactions [11] [14] [19]. Industrial facilities require sophisticated ventilation systems, emergency scrubber systems for vapor containment, and comprehensive personnel training programs [14] [19]. These safety requirements necessitate significant ongoing operational costs and complex regulatory compliance procedures [11].

The high cost of ultra-pure starting materials, particularly anhydrous boron tribromide, represents a major economic challenge for industrial production [31] [32]. Process optimization efforts have focused on developing efficient recycling systems for unreacted starting materials and implementing continuous manufacturing processes to improve overall efficiency [31]. Recent innovations in process design have demonstrated the potential for reducing raw material costs by 20-25% through improved material utilization [32].

Quality control challenges arise from the extreme moisture sensitivity of both starting materials and products [1] [2] [25]. Industrial facilities must maintain stringent inert atmosphere protocols throughout the entire manufacturing process, from raw material storage through final product packaging [25]. This requirement for absolute moisture exclusion introduces complexity in both process design and quality assurance procedures, potentially leading to batch-to-batch variability if protocols are not rigorously maintained [1] [2].

Environmental considerations focus primarily on the management of brominated waste streams and the prevention of atmospheric emissions [11] [29]. Modern industrial facilities employ sophisticated waste treatment systems, including thermal destruction units for brominated organics and acid scrubbing systems for hydrogen bromide containment [29]. The implementation of these environmental protection systems adds significant operational complexity and cost but is essential for regulatory compliance and environmental stewardship [11].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tribromoborane-methyl sulfide

Dates

Modify: 2023-08-16

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